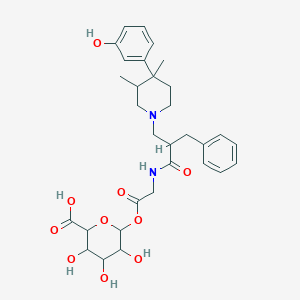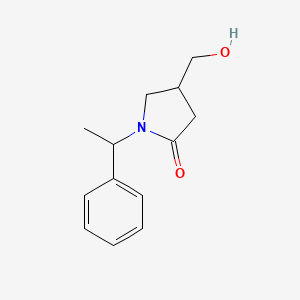
Alvimopan Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alvimopan Acyl-beta-D-glucuronide is a metabolite of alvimopan, a peripherally acting μ-opioid receptor antagonist. This compound is formed through the glucuronidation process, where alvimopan is conjugated with glucuronic acid. It is primarily used in the study of drug metabolism and disposition, particularly in understanding the pharmacokinetics and pharmacodynamics of alvimopan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alvimopan Acyl-beta-D-glucuronide involves the conjugation of alvimopan with glucuronic acid. This process typically requires the activation of the carboxyl group of alvimopan, followed by its reaction with glucuronic acid. Common reagents used in this process include thionyl chloride for carboxyl activation and ethanol for esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced as a reference standard for analytical method development and validation .
Chemical Reactions Analysis
Types of Reactions
Alvimopan Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Alvimopan Acyl-beta-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its role in drug metabolism and disposition, particularly in the context of glucuronidation.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of alvimopan.
Industry: Used in the production of high-purity reference standards for quality control and regulatory compliance
Mechanism of Action
Alvimopan Acyl-beta-D-glucuronide exerts its effects by competitively binding to the μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous agonists, thereby reducing gastrointestinal motility. The compound’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Similar Compounds
- Benazepril Acyl-glucuronide
- Raloxifene O-glucuronide
- Silodosin O-glucuronide
- Diclofenac Acyl-glucuronide
- Darunavir N-glucuronide
Uniqueness
Alvimopan Acyl-beta-D-glucuronide is unique due to its specific interaction with the μ-opioid receptors in the gastrointestinal tract. Unlike other glucuronides, it has a high affinity for peripheral receptors, which makes it particularly useful in studying the pharmacokinetics and pharmacodynamics of alvimopan .
Properties
Molecular Formula |
C31H40N2O10 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
6-[2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H40N2O10/c1-18-16-33(12-11-31(18,2)21-9-6-10-22(34)14-21)17-20(13-19-7-4-3-5-8-19)28(39)32-15-23(35)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,34,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,40,41) |
InChI Key |
CXXURJOYZYSQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)

![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)






![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12104889.png)

![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104905.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)
